N-(2-cyclopropylphenyl)-4-methylbenzamide
Overview
Description
N-(2-cyclopropylphenyl)-4-methylbenzamide: is an organic compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a cyclopropyl group attached to a phenyl ring, which is further connected to a benzamide moiety. The presence of the cyclopropyl group imparts significant strain to the molecule, influencing its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-cyclopropylphenyl)-4-methylbenzamide typically involves the reaction of 2-cyclopropylphenylamine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the purification process may include recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyclopropylphenyl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics due to its unique structural features.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine:
- Explored for its therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter levels.
- Studied for its anti-inflammatory and analgesic properties.
Industry:
- Utilized in the development of novel materials with specific mechanical and chemical properties.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound is known to inhibit certain enzymes, thereby modulating the levels of key neurotransmitters in the brain. This inhibition results in increased levels of inhibitory neurotransmitters, leading to a reduction in neuronal excitability. The molecular pathways involved include the modulation of gamma-aminobutyric acid (GABA) levels, which play a crucial role in maintaining the balance between excitatory and inhibitory signals in the nervous system.
Comparison with Similar Compounds
N-(2-cyclopropylphenyl)-4-methoxybenzamide: Similar in structure but with a methoxy group instead of a methyl group, leading to different electronic and steric effects.
N-(2-cyclopropylphenyl)-4-chlorobenzamide:
N-(2-cyclopropylphenyl)-4-fluorobenzamide: The presence of a fluorine atom imparts unique properties, such as increased metabolic stability and altered binding affinity to biological targets.
Uniqueness: N-(2-cyclopropylphenyl)-4-methylbenzamide stands out due to its specific combination of structural features, which confer unique reactivity and potential applications in various fields. The presence of the cyclopropyl group, in particular, imparts significant strain to the molecule, influencing its chemical behavior and interactions with biological targets.
Properties
IUPAC Name |
N-(2-cyclopropylphenyl)-4-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-12-6-8-14(9-7-12)17(19)18-16-5-3-2-4-15(16)13-10-11-13/h2-9,13H,10-11H2,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGHAPXGFDGOQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30391493 | |
Record name | STK091461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368890-80-6 | |
Record name | STK091461 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30391493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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